N-cyclohexyl-2-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}hydrazinecarboxamide
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Overview
Description
1-cyclohexyl-3-[(E)-({4-[2-(4-nitrophenoxy)ethoxy]phenyl}methylidene)amino]urea is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclohexyl group, a nitrophenoxyethoxy group, and a phenylmethylideneamino group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-3-[(E)-({4-[2-(4-nitrophenoxy)ethoxy]phenyl}methylidene)amino]urea typically involves multiple steps, including the preparation of intermediate compounds. One common method involves the reaction of cyclohexyl isocyanate with a suitable amine derivative under controlled conditions. The reaction is often carried out in an organic solvent such as dichloromethane, with the mixture being heated and stirred to ensure complete dissolution and reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition. The use of catalysts and advanced purification techniques, such as chromatography, ensures the production of high-quality 1-cyclohexyl-3-[(E)-({4-[2-(4-nitrophenoxy)ethoxy]phenyl}methylidene)amino]urea suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-3-[(E)-({4-[2-(4-nitrophenoxy)ethoxy]phenyl}methylidene)amino]urea undergoes several types of chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The phenylmethylideneamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors .
Major Products
Scientific Research Applications
1-cyclohexyl-3-[(E)-({4-[2-(4-nitrophenoxy)ethoxy]phenyl}methylidene)amino]urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 1-cyclohexyl-3-[(E)-({4-[2-(4-nitrophenoxy)ethoxy]phenyl}methylidene)amino]urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-cyclohexyl-3-(4-{4-[(octadecylcarbamoyl)amino]benzyl}phenyl)urea
- 1-cyclohexyl-3-[[4-[2-[[(6-methylpyrazin-2-yl)carbonyl]amino]ethyl]phenyl]sulfonyl]urea
Uniqueness
Compared to similar compounds, 1-cyclohexyl-3-[(E)-({4-[2-(4-nitrophenoxy)ethoxy]phenyl}methylidene)amino]urea stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C22H26N4O5 |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
1-cyclohexyl-3-[[4-[2-(4-nitrophenoxy)ethoxy]phenyl]methylideneamino]urea |
InChI |
InChI=1S/C22H26N4O5/c27-22(24-18-4-2-1-3-5-18)25-23-16-17-6-10-20(11-7-17)30-14-15-31-21-12-8-19(9-13-21)26(28)29/h6-13,16,18H,1-5,14-15H2,(H2,24,25,27) |
InChI Key |
ZNFBGELEQIXDIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)NN=CC2=CC=C(C=C2)OCCOC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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